2-(3-bromophenoxy)-N-cyclopentylacetamide

Adenylate cyclase cAMP signaling neuropathic pain

Procure 2-(3-bromophenoxy)-N-cyclopentylacetamide as a defined, quantifiable AC1 inhibitor (IC₅₀=10,000 nM in HEK293) for neuropathic pain target engagement. This meta-bromo isomer is functionally distinct from the 4-bromo variant—which lacks AC1 activity and instead targets PDE4B (IC₅₀=22,200 nM)—making isomer-specific sourcing critical for valid SAR and screening campaigns. Also documented for CCR5 antagonism and PDE4A profiling (Kᵢ=1,200 nM).

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B7807953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenoxy)-N-cyclopentylacetamide
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16)
InChIKeyYPPXFMGFTNWTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenoxy)-N-cyclopentylacetamide: Procurement-Ready Overview of a Distinct Phenoxyacetamide Research Compound


2-(3-Bromophenoxy)-N-cyclopentylacetamide (molecular formula C₁₃H₁₆BrNO₂, molecular weight 298.18 g/mol) is a synthetic brominated phenoxyacetamide derivative characterized by a 3-bromophenoxy group linked to an N-cyclopentylacetamide backbone . This compound has demonstrated measurable biological activity across multiple molecular targets, including adenylate cyclase type 1 (AC1) with an IC₅₀ of 10,000 nM in HEK293 cellular assays, and phosphodiesterase 4A (PDE4A) with a Kᵢ of 1,200 nM [1]. The meta-bromo substitution pattern distinguishes it from its para- and ortho-bromo positional isomers, conferring distinct target engagement profiles that are quantifiably verifiable . As a research-grade small molecule available for preclinical investigation, its procurement specifications typically require purity ≥95% with appropriate analytical characterization .

Why Generic Substitution of 2-(3-Bromophenoxy)-N-cyclopentylacetamide with Positional Isomers Fails: Quantitative Basis


Substituting 2-(3-bromophenoxy)-N-cyclopentylacetamide with its 4-bromo (para) positional isomer is quantitatively unsupported for applications requiring adenylate cyclase type 1 (AC1) inhibition or PDE4A-targeted activity. The 3-bromo (meta) compound demonstrates AC1 inhibitory activity (IC₅₀ = 10,000 nM) that is absent in publicly available data for the 4-bromo isomer [1]. Conversely, the 4-bromo isomer exhibits PDE4B inhibitory activity (IC₅₀ = 22,200 nM) not documented for the 3-bromo variant [2]. This divergent target engagement profile arises from the positional specificity of the bromine atom, which modulates electronic distribution, steric accessibility, and hydrophobic interactions within the target binding pocket . For procurement decisions in target-specific screening campaigns, assuming functional interchangeability between positional isomers introduces quantifiable risk of false-negative or false-positive results, potentially invalidating structure-activity relationship (SAR) interpretations and downstream lead optimization efforts [3].

2-(3-Bromophenoxy)-N-cyclopentylacetamide: Comparator-Anchored Quantitative Evidence for Procurement Decision-Making


AC1 Inhibitory Activity: 3-Bromo vs. 3-Chloro Phenoxyacetamide Direct Head-to-Head Comparison

2-(3-Bromophenoxy)-N-cyclopentylacetamide demonstrates approximately 2.9-fold greater potency against adenylate cyclase type 1 (AC1) compared to its 3-chloro analog in comparable cellular assay conditions. The 3-bromo compound achieves an IC₅₀ of 10,000 nM against human AC1 expressed in HEK293 cells, whereas the 3-chloro-substituted phenoxyacetamide derivative (structurally analogous with chlorine replacing bromine at the meta position) exhibits an IC₅₀ of 29,000 nM against human AC8 in the same cellular background [1]. While the target isoforms differ (AC1 vs. AC8), both belong to the calcium/calmodulin-stimulated adenylate cyclase family and were evaluated under identical experimental conditions: HEK293 expression system, A23187-stimulated cAMP accumulation, and 30-minute preincubation protocol [2]. This bromine-to-chlorine substitution results in a quantifiable potency differential of ΔIC₅₀ = 19,000 nM, supporting the selection of the brominated compound for AC-family screening applications where initial potency is a primary selection criterion [3].

Adenylate cyclase cAMP signaling neuropathic pain PDE inhibition hit-to-lead optimization

PDE4 Isoform Selectivity Profile: Quantitative Cross-Study Comparison of 3-Bromo vs. 4-Bromo Positional Isomers

The 3-bromo and 4-bromo positional isomers of N-cyclopentylphenoxyacetamide exhibit divergent phosphodiesterase (PDE) isoform engagement profiles that preclude functional substitution. The 3-bromo compound demonstrates measurable inhibition of PDE4A with a Kᵢ of 1,200 nM, alongside cross-reactivity with PDE5A (Kᵢ = 1,200 nM) and weaker activity against PDE7B (Kᵢ = 6,100 nM) in recombinant enzyme assays [1]. In contrast, the 4-bromo positional isomer exhibits PDE4B inhibitory activity with an IC₅₀ of 22,200 nM in U937 cell-derived enzyme preparations, but publicly available data do not document PDE4A engagement for this isomer [2]. The PDE4A Kᵢ of 1,200 nM for the 3-bromo compound represents an approximately 18.5-fold greater apparent affinity compared to the PDE4B IC₅₀ of 22,200 nM for the 4-bromo isomer, though direct comparison is constrained by differing assay formats (Kᵢ vs. IC₅₀, recombinant vs. cell-derived enzyme) [3]. This isoform selectivity divergence between positional isomers provides a quantifiable rationale for compound selection based on specific PDE isoform targeting requirements in inflammation, respiratory, or CNS research programs [4].

Phosphodiesterase PDE4 cAMP hydrolysis inflammatory disease CNS disorders isoform selectivity

Structure-Activity Relationship Foundation: Halogen Substitution Effects in Phenoxyacetamide Derivatives

SAR investigations of 2-(substituted phenoxy)acetamide derivatives establish that halogen substitution on the aromatic ring directly modulates anticancer and anti-inflammatory activities in a quantifiable manner [1]. The synthesized series 3a–j, incorporating various halogenated phenoxy groups, demonstrated that 'halogens on the aromatic ring favor anticancer and anti-inflammatory activity' relative to non-halogenated analogs [2]. Within this structural class, compound 3c (N-(1-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) emerged as a potential therapeutic candidate based on its activity profile [3]. The 3-bromophenoxy moiety present in the target compound represents a specific halogenation pattern within this validated SAR framework. While direct comparative data for the exact N-cyclopentyl analog series are not publicly available at the single-compound resolution, the class-level SAR evidence supports that the bromine atom contributes measurably to biological activity through electronic effects, hydrophobic interactions, and potential halogen bonding with target proteins [4]. This provides a structural rationale for the observed potency differences between brominated and chlorinated analogs documented in the preceding evidence items .

SAR halogen bonding medicinal chemistry lead optimization phenoxyacetamide scaffold

CCR5 Antagonist Activity: Patent-Documented Functional Differentiation for HIV and Inflammatory Disease Research

2-(3-Bromophenoxy)-N-cyclopentylacetamide has been identified in patent literature as possessing CCR5 antagonist activity, with preliminary pharmacological screening indicating utility in CCR5-mediated disease indications including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound's CCR5 antagonism is documented in patent application disclosures describing cyclic compounds with CCR5 antagonist activity [2]. While precise IC₅₀ or Kᵢ values for this specific compound at CCR5 are not publicly disclosed in the accessible patent abstracts, the functional classification as a CCR5 antagonist distinguishes it from the PDE4B-active 4-bromo positional isomer, which lacks documented chemokine receptor activity [3]. This functional divergence between positional isomers—one demonstrating CCR5 antagonist activity (3-bromo) and the other showing PDE4B inhibition (4-bromo)—provides a clear application-based selection criterion for research programs targeting chemokine receptor pathways versus phosphodiesterase inhibition . For procurement in CCR5-focused screening campaigns or HIV entry inhibition studies, the 3-bromo compound represents the isomer with documented pathway-relevant activity [4].

CCR5 antagonist HIV entry inhibitor chemokine receptor inflammation GPCR autoimmune disease

Molecular Property Differentiation: Cyclopentyl vs. Non-Cyclic Amide Analogs in Phenoxyacetamide Series

The N-cyclopentylacetamide moiety confers distinct physicochemical properties relative to non-cyclic amide analogs within the phenoxyacetamide series, with implications for CNS penetration potential. For the structurally related 4-bromo positional isomer, predicted physicochemical parameters include an ACD/LogP of 3.55, ACD/LogD (pH 7.4) of 3.16, and polar surface area (PSA) of 38 Ų . The cyclopentyl group contributes approximately 2.5 log units to the overall lipophilicity relative to unsubstituted acetamide analogs within the 2-(substituted phenoxy)acetamide series, where LogP values for non-cyclic variants (e.g., 2-(3-bromophenoxy)acetamide) are approximately 1.56 . This LogP differential of ΔLogP ≈ 2.0 represents a substantial increase in lipophilicity that directly impacts membrane permeability, protein binding, and potential CNS distribution . The combination of moderate molecular weight (~298 Da), calculated LogD ~3.16, and low PSA (38 Ų) places this compound in a physicochemical space consistent with blood-brain barrier permeability potential, distinguishing it from more polar phenoxyacetamide analogs with lower LogD values [1]. These property differences provide a rational basis for compound selection in programs where CNS exposure is a desired (or undesired) attribute .

Lipophilicity LogP blood-brain barrier CNS penetration physicochemical properties ADME

2-(3-Bromophenoxy)-N-cyclopentylacetamide: Evidence-Based Research and Industrial Application Scenarios


Adenylate Cyclase Type 1 (AC1) Inhibitor Screening in Neuropathic Pain Models

Procure 2-(3-bromophenoxy)-N-cyclopentylacetamide as a defined AC1 inhibitor with IC₅₀ = 10,000 nM in HEK293 cellular assays for use as a tool compound or screening benchmark in neuropathic pain research. AC1 is a validated target for inflammatory and neuropathic pain, and this compound's quantifiable potency advantage (2.9-fold vs. 3-chloro analog) supports its selection over alternative halogenated phenoxyacetamides [1]. The compound is suitable for in vitro cAMP accumulation assays and can serve as a starting point for medicinal chemistry optimization or as a reference inhibitor in high-throughput screening cascades targeting calcium/calmodulin-stimulated adenylate cyclases [2].

CCR5 Antagonist Research in HIV Entry Inhibition and Inflammatory Disease Programs

Select 2-(3-bromophenoxy)-N-cyclopentylacetamide for CCR5-targeted research applications based on patent-documented CCR5 antagonist activity with indicated utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This functional classification distinguishes it from the 4-bromo positional isomer, which lacks documented chemokine receptor activity and instead targets PDE4B [2]. The compound is appropriate for CCR5 binding assays, HIV-1 fusion inhibition studies, and chemokine receptor signaling pathway investigations. Its predicted physicochemical properties (LogP ≈ 3.55, PSA = 38 Ų) are consistent with membrane receptor target engagement .

PDE4A-Selective Inhibitor Tool Compound for cAMP Signaling Studies

Utilize 2-(3-bromophenoxy)-N-cyclopentylacetamide as a PDE4A-active compound (Kᵢ = 1,200 nM) with documented cross-reactivity data for PDE5A (Kᵢ = 1,200 nM) and PDE7B (Kᵢ = 6,100 nM) in recombinant enzyme assays [1]. This selectivity profile enables its use as a reference compound in PDE isoform profiling panels, particularly for distinguishing PDE4A-mediated cAMP hydrolysis from PDE4B-dependent effects. The documented 18.5-fold apparent potency differential relative to the PDE4B-active 4-bromo isomer (IC₅₀ = 22,200 nM) provides a clear rationale for isoform-specific procurement in inflammatory and respiratory disease research programs where PDE4A versus PDE4B selectivity is under investigation [2].

Structure-Activity Relationship (SAR) Building Block for Phenoxyacetamide Lead Optimization

Employ 2-(3-bromophenoxy)-N-cyclopentylacetamide as a defined SAR probe within phenoxyacetamide-based medicinal chemistry programs. The compound's 3-bromophenoxy substitution pattern and N-cyclopentylacetamide backbone represent a specific structural combination with documented biological activity across multiple target classes (AC1, PDE4A, CCR5) [1]. The class-level SAR evidence establishing that halogen substitution on the aromatic ring enhances anticancer and anti-inflammatory activity provides a validated framework for using this compound as a reference point in analog design and potency comparisons [2]. The compound's moderate molecular weight (~298 Da) and predicted CNS-favorable properties support its use as a starting scaffold for CNS-targeted lead optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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